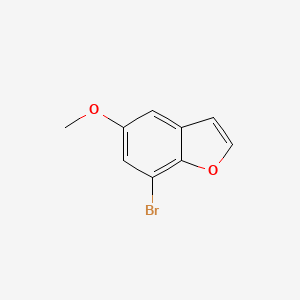

7-Bromo-5-methoxybenzofuran

Description

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-5-methoxy-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO2/c1-11-7-4-6-2-3-12-9(6)8(10)5-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKGVJRCYYJKXJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=CO2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70622874 | |

| Record name | 7-Bromo-5-methoxy-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90484-47-2 | |

| Record name | 7-Bromo-5-methoxy-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Structural Elucidation of 7-Bromo-5-methoxybenzofuran

Abstract

This technical guide provides a comprehensive, methodology-driven walkthrough for the unambiguous structural elucidation of 7-Bromo-5-methoxybenzofuran, a substituted heterocyclic compound of interest in medicinal chemistry and materials science.[1] Addressed to researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of analytical techniques. It details the strategic integration of mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance (NMR) spectroscopy to solve a common challenge in organic chemistry: the precise determination of a substitution pattern on an aromatic scaffold. We present a plausible synthetic route to provide context, followed by a logical, evidence-based workflow that culminates in the complete and confident assignment of the molecular structure. Each step is rationalized, emphasizing the causality behind experimental choices and the self-validating nature of a well-designed analytical protocol.

Introduction: The Challenge of Isomeric Specificity

Benzofuran and its derivatives are privileged scaffolds in numerous natural products and pharmacologically active molecules, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] The specific biological function of a benzofuran derivative is critically dependent on the nature and position of its substituents. Consequently, the unambiguous determination of the substitution pattern on the benzofuran core is a foundational requirement for any research or development program.

This compound presents a classic analytical challenge: distinguishing it from its various isomers (e.g., 5-bromo-7-methoxybenzofuran, 4-bromo-5-methoxybenzofuran, etc.). This guide outlines a systematic and robust workflow to confirm its precise structure, leveraging modern analytical chemistry techniques.

Context: A Plausible Synthetic Pathway

Before a structure can be elucidated, the molecule must be synthesized. A logical and efficient synthesis not only provides the target compound but also offers preliminary evidence for the expected isomeric structure. A common strategy for synthesizing substituted benzofurans involves the construction of the furan ring onto a pre-functionalized phenolic precursor.[3] A plausible two-step approach to this compound is outlined below.[4]

The proposed synthesis begins with o-bromophenol, which is first etherified with a protected acetaldehyde equivalent, such as 2-chloroacetaldehyde dimethyl acetal. The resulting intermediate is then subjected to an acid-catalyzed cyclization, which simultaneously deprotects the acetal and facilitates the intramolecular electrophilic aromatic substitution to form the furan ring, yielding the target benzofuran. While this guide focuses on elucidation rather than synthesis, understanding the likely regiochemical outcomes of the cyclization step provides a strong hypothesis for the final structure.

Caption: Proposed synthetic pathway for a 7-substituted benzofuran core structure.

Note: For the specific synthesis of this compound, the starting material would be 2-Bromo-4-methoxyphenol.

The Elucidation Workflow: An Integrated Spectroscopic Approach

Caption: Systematic workflow for chemical structure elucidation.

Step 1: Confirmation of Molecular Formula via Mass Spectrometry (MS)

Causality: The first and most fundamental question is the molecular weight and elemental composition of the synthesized compound. High-Resolution Mass Spectrometry (HRMS) provides an exact mass, which can be used to confirm the molecular formula, while standard MS reveals key isotopic patterns.

Protocol & Expected Outcome:

-

Technique: Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Analysis: Look for the molecular ion peak (M⁺).

-

Self-Validation: For this compound (C₉H₇BrO₂), the expected monoisotopic mass is approximately 225.96 g/mol . Crucially, due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.9% and ⁸¹Br ≈ 49.1%), the mass spectrum must exhibit a characteristic pair of peaks (M⁺ and M+2⁺) of nearly equal intensity.[5] The presence of this 1:1 doublet is definitive proof of a single bromine atom in the molecule.

| Parameter | Expected Value | Rationale |

| Molecular Formula | C₉H₇BrO₂ | Derived from reactants |

| Exact Mass [M] | 225.9629 | For C₉H₇⁷⁹BrO₂ |

| Exact Mass [M+2] | 227.9609 | For C₉H₇⁸¹BrO₂ |

| Isotopic Pattern | ~1:1 ratio for M and M+2 peaks | Confirms presence of one bromine atom |

Step 2: Identification of Functional Groups via Infrared (IR) Spectroscopy

Causality: IR spectroscopy probes the vibrational frequencies of bonds within the molecule, providing a rapid and non-destructive confirmation of key functional groups predicted by the proposed structure.

Protocol & Expected Outcome:

-

Technique: Fourier-Transform Infrared (FTIR) spectroscopy, typically using a KBr pellet or as a thin film.

-

Analysis: Correlate absorption bands (in cm⁻¹) with known functional group frequencies.

-

Self-Validation: The spectrum should be consistent with a methoxy-substituted aromatic ether. The absence of a strong, broad absorption band above 3200 cm⁻¹ confirms the successful etherification of the starting phenolic hydroxyl group.

| Wavenumber (cm⁻¹) | Vibration Type | Implication for Structure |

| ~3100-3000 | Aromatic & Vinylic C-H stretch | Confirms the benzofuran core |

| ~2950-2850 | Aliphatic C-H stretch | Confirms the -OCH₃ group |

| ~1600, ~1480 | Aromatic C=C stretching | Confirms the benzene ring |

| ~1250-1200 | Aryl-Alkyl ether C-O stretch (asym) | Strong evidence for the Ar-O-CH₃ linkage[6][7] |

| ~1100-1050 | Aryl-Alkyl ether C-O stretch (sym) | Confirms the Ar-O-CH₃ linkage |

Step 3: Definitive Structure Mapping via NMR Spectroscopy

Causality: NMR spectroscopy is the most powerful tool for structure elucidation in solution, providing detailed information about the chemical environment, connectivity, and spatial relationships of every proton and carbon atom. A full suite of 1D and 2D NMR experiments is required for unambiguous assignment.

3.3.1. ¹H NMR: Mapping the Proton Skeleton

The ¹H NMR spectrum reveals the number of distinct proton environments and, critically, the coupling (spin-spin splitting) between them. The coupling pattern is dictated by the number of adjacent protons, allowing us to piece together fragments of the molecule. For this compound, we expect five distinct signals: three in the aromatic/vinylic region and one singlet for the methoxy group.

Predicted ¹H NMR Data (in CDCl₃, 500 MHz)

| Proton | Predicted Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale & Isomer Differentiation |

| H-2 | ~7.6 | Doublet (d) | ~2.2 | Furan proton coupled to H-3. |

| H-3 | ~6.7 | Doublet (d) | ~2.2 | Furan proton coupled to H-2. |

| H-4 | ~7.3 | Doublet (d) | ~2.0 | Aromatic proton coupled only to H-6 (meta-coupling). The small J value is key. |

| H-6 | ~7.0 | Doublet (d) | ~2.0 | Aromatic proton coupled only to H-4 (meta-coupling).[2] |

| -OCH₃ | ~3.9 | Singlet (s) | N/A | Characteristic shift for an aryl methyl ether. |

Trustworthiness Check - How NMR Distinguishes Isomers: The key to confirming the 7-bromo, 5-methoxy substitution pattern lies in the aromatic region.

-

Our Target (7-Bromo-5-methoxy): The two aromatic protons (H-4 and H-6) are meta to each other. This results in a small coupling constant (J_meta ≈ 2-3 Hz). We expect to see two distinct doublets, each with this small J-value.

-

Alternative Isomer (e.g., 5-Bromo-7-methoxy): The aromatic protons would be at positions 4 and 6, which are also meta. However, their chemical shifts would be different due to the different electronic environment.

-

Alternative Isomer (e.g., 6-Bromo-5-methoxy): The aromatic protons would be at positions 4 and 7. These are para to each other, which would also result in a small coupling or potentially a singlet-like appearance if the coupling is not resolved. The chemical shifts would again be the primary differentiator.

-

Alternative Isomer (e.g., 4-Bromo-5-methoxy): The aromatic protons would be at positions 6 and 7. These are ortho to each other, which would result in a large coupling constant (J_ortho ≈ 7-9 Hz). This would be easily distinguishable from our target.

3.3.2. ¹³C NMR: The Carbon Backbone

The ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule. For our target, we expect to see 9 distinct signals, one for each carbon atom.

Predicted ¹³C NMR Data (in CDCl₃, 125 MHz)

| Carbon | Predicted Shift (δ, ppm) | Rationale |

| C-2 | ~145 | Furan carbon adjacent to oxygen. |

| C-3 | ~105 | Furan carbon beta to oxygen. |

| C-3a | ~128 | Bridgehead carbon. |

| C-4 | ~115 | Aromatic CH. |

| C-5 | ~158 | Aromatic C attached to -OCH₃ (strong deshielding). |

| C-6 | ~118 | Aromatic CH. |

| C-7 | ~100 | Aromatic C attached to Bromine (shielding effect). |

| C-7a | ~150 | Bridgehead carbon adjacent to oxygen. |

| -OCH₃ | ~56 | Methoxy carbon. |

3.3.3. 2D NMR: Unambiguous Connectivity Confirmation

While 1D NMR provides a strong hypothesis, 2D NMR experiments provide the definitive proof by showing correlations between atoms.

-

COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other. We would expect to see cross-peaks connecting H-2 with H-3, and H-4 with H-6, confirming their proximity in the spin system.[8]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to. It allows for the unambiguous assignment of the signals for C-2, C-3, C-4, C-6, and the methoxy carbon based on their corresponding proton shifts.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall structure. It shows correlations between protons and carbons that are 2 or 3 bonds away.

Caption: Key HMBC correlations confirming the substituent positions.

Key HMBC Correlations for Self-Validation:

-

The Methoxy Position: A correlation between the methoxy protons (~3.9 ppm) and the carbon at ~158 ppm is expected. The HSQC will show no proton is attached to this carbon, confirming it is C-5. This single correlation definitively places the methoxy group at position 5.

-

The Bromo Position: The proton H-6 (~7.0 ppm) will show a correlation to the carbon bearing the bromine (C-7, ~100 ppm). Similarly, proton H-4 will show correlations to C-5 and the bridgehead carbons. The lack of a proton signal associated with the carbon at ~100 ppm (via HSQC) and its correlation to H-6 confirms the bromine is at position 7.

Conclusion

The structural elucidation of this compound is a process of systematic, logical deduction, grounded in the principles of spectroscopy. By integrating data from Mass Spectrometry, IR Spectroscopy, and a full suite of 1D and 2D NMR experiments, we can move from a molecular formula to a definitive, three-dimensional understanding of the molecule. The workflow presented here is not merely a set of instructions but a self-validating system where the results from one technique corroborate the others, culminating in a structural assignment of the highest confidence essential for advancing research in medicinal chemistry and related fields.

References

-

Das, S., & Dutta, A. (n.d.). Acid-catalyzed cyclization of o-propargyl alcohol benzaldehydes and alkynes resulting dibenzo[a,f]azulene-12-ones. ResearchGate. Available at: [Link]

-

Rasool, N., et al. (2014). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. PLoS ONE, 9(3), e93178. Available at: [Link]

-

Farooq, H., et al. (2018). SELECTIVE ARYLATION OF PHENOL PROTECTED PROPARGYL BROMIDE VIA PD-CATALYSED SUZUKI COUPLING REACTION: SYNTHESIS, MECHANISTIC STUDIES BY DFT CALCULATIONS AND THEIR PHARMACOLOGICAL ASPECTS. Lat. Am. J. Pharm., 37(5), 915-23. Available at: [Link]

-

PLOS. (n.d.). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. PLOS ONE. Available at: [Link]

-

ResearchGate. (n.d.). Selective arylation of phenol protected propargyl bromide via Pd-catalysed suzuki coupling reaction: Synthesis, mechanistic studies by DFT calculations and their pharmacological aspects. Available at: [Link]

-

Epstein, W. W., Horton, W. J., & Lin, C. T. (1966). Studies Concerning the Infrared Spectra of Some Substituted Benzofuran Derivatives. The Journal of Organic Chemistry, 31(7), 2289–2292. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals, 15(5), 548. Available at: [Link]

-

Wikipedia. (n.d.). Substituted benzofuran. Available at: [Link]

-

Al-Warhi, T., et al. (2021). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Molbank, 2021(2), M1223. Available at: [Link]

-

CCDC. (n.d.). CSD Entry: 10.5517/ccdc.csd.cc252g2z. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for: A general synthesis of internal alkynes by aerobic oxidative C-C triple bond formation via a Sonogashira-like C-H/C-H cross-coupling. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization, Antibacterial and Antifungal Screening of Various 5-Bromo-7-Methoxy-Benzofuran Schiff Bases. Available at: [Link]

-

ResearchGate. (n.d.). FT-IR Spectra of 1-benzofuran-2-carbohydrazide. Available at: [Link]

-

Vitale, P. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 26(8), 2327. Available at: [Link]

-

Wikipedia. (n.d.). Propargyl bromide. Available at: [Link]

-

NIST. (n.d.). Benzofuran. NIST WebBook. Available at: [Link]

-

Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. Available at: [Link]

-

Sobańska, A. W., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1563. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. Available at: [Link]

-

Frish, M. J., et al. (1999). Mass spectra of 1,2-alkylenedioxy-substituted and related benzofurazans and benzofuroxans: differentiation between linear and angular isomers. Journal of Mass Spectrometry, 34(7), 761-766. Available at: [Link]

-

MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Available at: [Link]

-

Liu, F., et al. (2022). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Tetrahedron Letters, 97, 153775. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of various 2‐alkyl‐5‐bromo‐7‐methoxy benzofurans. Available at: [Link]

-

SpectraBase. (n.d.). 2-(2,4-Dibenzyloxyphenyl)-5-bromo-7-methoxybenzofuran. Available at: [Link]

-

SpectraBase. (n.d.). 2-(3,4-Methylenedioxyphenyl)-5-bromo-7-methoxybenzofuran. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Available at: [Link]

-

PubMed. (2007). 2-substituted Benzofuran Fragment Ion Formation in the Electron Ionization Mass Spectra of 6-alkyl- And 6-aryldibenzo(d,f)(1,3)dioxepine Derivatives. 1. Spirocyclization of the Molecular Ions in the Gas Phase. Rapid Communications in Mass Spectrometry, 21(8), 1414-20. Available at: [Link]

- Google Patents. (n.d.). CN103724305A - Preparation method of 7-bromobenzofuran.

-

SciSpace. (n.d.). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass tandem mass spectrometry. Available at: [Link]

-

Organic Syntheses. (n.d.). p-BROMOBENZALDEHYDE. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). TfOH-Promoted Decyanative Cyclization toward the Synthesis of 2,1-Benzisoxazoles. Available at: [Link]

-

ResearchGate. (n.d.). Detailed 1 H and 13 C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Available at: [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0265221). Available at: [Link]

-

Rhodium.ws. (n.d.). A Convenient Synthesis of 3,4-Dimethoxy-5-Hydroxybenzaldehyde. Available at: [Link]

-

SciSpace. (n.d.). synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. Available at: [Link]

-

NIST. (n.d.). Benzofuran Mass Spectrum. NIST WebBook. Available at: [Link]

-

ChemSynthesis. (n.d.). 2,5-dibromo-7-methoxy-1-benzofuran. Available at: [Link]

-

ACS Publications. (2023). Ni-Catalyzed Enantioselective Suzuki–Miyaura-Type Coupling of Styrene Oxides with Arylboronic Acids. Organic Letters, 25(48), 8682–8687. Available at: [Link]

Sources

- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzofuran synthesis [organic-chemistry.org]

- 4. CN103724305A - Preparation method of 7-bromobenzofuran - Google Patents [patents.google.com]

- 5. Mass spectra of 1,2-alkylenedioxy-substituted and related benzofurazans and benzofuroxans: differentiation between linear and angular isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. (E)-N’-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide [mdpi.com]

- 8. researchgate.net [researchgate.net]

7-Bromo-5-methoxybenzofuran physicochemical properties

An In-Depth Technical Guide to 7-Bromo-5-methoxybenzofuran: Physicochemical Properties, Synthesis, and Characterization for Researchers and Drug Development Professionals

Introduction

Benzofuran and its derivatives are cornerstone scaffolds in organic and medicinal chemistry.[1][2] These heterocyclic compounds, consisting of a fused benzene and furan ring, are prevalent in numerous natural products and synthetically developed molecules that exhibit a wide array of biological activities.[1][2][3] Their diverse pharmacological profiles include anticancer, antifungal, antiviral, and anti-inflammatory properties, making them highly valuable in drug discovery programs.[1][2][3]

The strategic introduction of substituents onto the benzofuran core allows for the fine-tuning of its physicochemical and biological properties.[3] Halogenation, in particular, is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and cell permeability. The presence of a bromine atom, as seen in this compound, can significantly influence the molecule's electronic and lipophilic character, potentially leading to enhanced biological efficacy.[2][3] The methoxy group further modulates these properties, making this specific derivative a compound of interest for further investigation and development.

This technical guide provides a comprehensive overview of the core physicochemical properties, a detailed protocol for its synthesis and characterization, and insights into its potential applications for professionals in research and drug development.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental for its application in research and development. These properties dictate its behavior in biological systems and influence formulation and delivery strategies.

Data Summary

The key physicochemical data for this compound are summarized in the table below. These values are critical for designing experiments, predicting behavior, and ensuring proper handling.

| Property | Value | Source |

| CAS Number | 90484-47-2 | [4] |

| Molecular Formula | C₉H₇BrO₂ | PubChem |

| Molecular Weight | 227.06 g/mol | PubChem |

| Appearance | White to off-white solid | [4] |

| Boiling Point | 272.0 ± 20.0 °C (Predicted) | [4] |

| Density | 1.549 ± 0.06 g/cm³ (Predicted) | [4] |

| Storage | Store at room temperature | [4] |

Note: Some physical properties are predicted values and should be confirmed experimentally.

Synthesis and Purification Workflow

The synthesis of substituted benzofurans can be achieved through various established routes. A common and effective method involves the cyclization of appropriately substituted phenols. The following protocol outlines a representative synthesis for this compound, adapted from general procedures for benzofuran synthesis.[5]

Synthetic Workflow Diagram

Caption: A generalized workflow for the synthesis, purification, and analysis of this compound.

Detailed Experimental Protocol: Synthesis

Disclaimer: This is a representative protocol. All laboratory work should be conducted by trained personnel in a suitable chemical fume hood with appropriate personal protective equipment.

Step 1: O-Alkylation of 2-Bromo-4-methoxyphenol

-

To a solution of 2-bromo-4-methoxyphenol (1.0 eq) in a suitable solvent such as acetone or DMF, add potassium carbonate (K₂CO₃, 2.0 eq) or another suitable base.

-

Add chloroacetaldehyde dimethyl acetal (1.2 eq) to the mixture.

-

Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the inorganic base.

-

Evaporate the solvent under reduced pressure to obtain the crude O-alkylated intermediate.

Step 2: Cyclization to form the Benzofuran Ring

-

Add the crude intermediate from Step 1 to polyphosphoric acid (PPA) or another suitable cyclizing agent like Eaton's reagent.

-

Heat the mixture to approximately 80-100 °C with vigorous stirring for 2-4 hours. The reaction should be monitored by TLC.

-

Upon completion, pour the hot reaction mixture carefully onto crushed ice with stirring.

-

Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

Detailed Experimental Protocol: Purification

-

Prepare a silica gel column using a slurry packing method with a hexane/ethyl acetate solvent system (e.g., 98:2 v/v).

-

Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

-

Load the dissolved sample onto the column.

-

Elute the column with the hexane/ethyl acetate gradient, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to obtain pure this compound as a white to off-white solid.[4]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Characterization Workflow Diagram

Caption: Standard analytical workflow for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of organic molecules. Spectra should be recorded in a deuterated solvent such as CDCl₃.[6]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzofuran core, the furan protons, and the methoxy group protons. The chemical shifts and coupling constants will confirm the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to each unique carbon atom in the molecule, confirming the carbon skeleton.[6]

Note: Spectral data for this compound is available in chemical databases for comparison.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Expected Peaks: The IR spectrum should exhibit characteristic absorption bands for C-O-C (ether) stretching, aromatic C=C stretching, and C-H stretching vibrations. The absence of a broad -OH peak (from the starting phenol) is a key indicator of a successful reaction.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

-

Expected Outcome: The mass spectrum should show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. High-resolution mass spectrometry (HRMS) can be used to confirm the exact molecular formula.[2]

Reactivity, Applications, and Safety

Chemical Reactivity

The reactivity of this compound is governed by the interplay of its substituents.

-

The bromine atom at the 7-position provides a handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse molecular fragments.

-

The electron-donating methoxy group at the 5-position activates the benzene ring towards electrophilic aromatic substitution.

-

The furan ring can also participate in various chemical transformations.

Potential Applications in Drug Discovery

Benzofuran derivatives are recognized for their significant therapeutic potential.[1][3][8]

-

Anticancer Agents: Many substituted benzofurans have demonstrated potent cytotoxic activity against various cancer cell lines.[2][3] The specific substitution pattern of this compound makes it an interesting candidate for screening in anticancer assays, potentially acting as a tubulin polymerization inhibitor or targeting other cancer-related pathways.[9]

-

Pharmacophore Scaffolding: This molecule can serve as a valuable intermediate or fragment in the synthesis of more complex molecules.[10] Its rigid structure and defined substitution pattern are ideal for designing compounds that fit into specific protein binding pockets.

Safety and Handling

According to available safety data, compounds like this compound should be handled with care.[11]

-

General Precautions: Use in a well-ventilated area or fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[11]

-

First Aid: In case of skin contact, wash off with soap and plenty of water. For eye contact, rinse thoroughly with water for at least 15 minutes. If inhaled, move the person to fresh air.[11]

-

Use: This compound is intended for research and development purposes only and is not for medicinal, household, or other uses.[11]

Conclusion

This compound is a strategically substituted heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Its well-defined physicochemical properties, coupled with versatile reactivity, make it an attractive scaffold for the development of novel therapeutic agents. The synthetic and analytical protocols detailed in this guide provide a robust framework for researchers to produce and reliably characterize this compound, paving the way for its exploration in various scientific applications.

References

- Current time information in Brisbane, AU. (n.d.). Google.

-

Synthesis of various 2‐alkyl‐5‐bromo‐7‐methoxy benzofurans. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). PMC. Retrieved January 17, 2026, from [Link]

- Preparation method of 7-bromobenzofuran. (2014). Google Patents.

-

Reactions of Benzofuran Oxidation, Nitration and Bromination of 7-Hydroxy and 7-Methoxy-benzofuran Derivatives. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). NIH. Retrieved January 17, 2026, from [Link]

-

2,5-dibromo-7-methoxy-1-benzofuran. (n.d.). ChemSynthesis. Retrieved January 17, 2026, from [Link]

-

Supplementary Information. (n.d.). Beilstein Journals. Retrieved January 17, 2026, from [Link]

-

The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. (n.d.). DEA.gov. Retrieved January 17, 2026, from [Link]

-

7-bromo-5-methoxy-2,3-dihydro-1-benzofuran-3-ol. (n.d.). PubChemLite. Retrieved January 17, 2026, from [Link]

-

2-(3,4-Methylenedioxyphenyl)-5-bromo-7-methoxybenzofuran - MS (GC) - Spectrum. (n.d.). SpectraBase. Retrieved January 17, 2026, from [Link]

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). PMC - PubMed Central. Retrieved January 17, 2026, from [Link]

-

7-Bromo-5-fluoro-1-benzofuran-2-carboxamide. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

7-bromo-2-methyl-5-Benzofuranmethanol. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

Discovery of 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105), a tubulin polymerization inhibitor with potent antiproliferative and tumor vascular disrupting properties. (2011). PubMed. Retrieved January 17, 2026, from [Link]

-

Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. (n.d.). NIH. Retrieved January 17, 2026, from [Link]

-

7-Methoxybenzofuran. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

5-Bromo-2-(4-fluorophenyl)-7-methyl-3-methylsulfinyl-1-benzofuran. (n.d.). PMC - NIH. Retrieved January 17, 2026, from [Link]

-

2-bromo-5-methoxy-1-benzofuran. (n.d.). PubChemLite. Retrieved January 17, 2026, from [Link]

-

7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

NMR Spectra of Products. (n.d.). The Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

-

7-Bromo-2,3-dihydro-1-benzofuran-5-ol. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. (n.d.). NIH. Retrieved January 17, 2026, from [Link]

-

7-bromo-5-phenyl-1,2-dihydro-2H-1,4-benzodiazepin-2-one. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

LC–MS/MS-based pharmacokinetic and metabolic analysis of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) and its metabolites in human plasma. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Mass poisoning with NPS: 2C-E and Bromo-DragonFly. (2018). PubMed. Retrieved January 17, 2026, from [Link]

-

7-Bromo-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

7-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 90484-47-2 [amp.chemicalbook.com]

- 5. CN103724305A - Preparation method of 7-bromobenzofuran - Google Patents [patents.google.com]

- 6. dea.gov [dea.gov]

- 7. This compound(90484-47-2) 1H NMR [m.chemicalbook.com]

- 8. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105), a tubulin polymerization inhibitor with potent antiproliferative and tumor vascular disrupting properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Applications of the Pharmacophore Concept in Natural Product inspired Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 5-BROMO-7-METHOXYBENZOFURAN - Safety Data Sheet [chemicalbook.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 7-Bromo-5-methoxybenzofuran

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

7-Bromo-5-methoxybenzofuran is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to its substituted benzofuran scaffold. A precise understanding of its physicochemical properties, such as melting and boiling points, is fundamental for its synthesis, purification, and application in further research and development. This guide provides a detailed overview of the known physical characteristics of this compound, alongside a comprehensive, field-proven protocol for the experimental determination of its melting and boiling points. This document is structured to provide not just data, but also the scientific rationale behind the analytical procedures, ensuring both technical accuracy and practical applicability for researchers in a laboratory setting.

Introduction and Chemical Identity

This compound belongs to the benzofuran class of heterocyclic compounds, which are known to exhibit a wide range of biological activities. The presence of a bromine atom and a methoxy group on the benzofuran core significantly influences its electronic properties, reactivity, and intermolecular interactions, thereby dictating its physical state and phase transition temperatures.

Chemical Structure:

-

IUPAC Name: 7-Bromo-5-methoxy-1-benzofuran

-

CAS Number: 90484-47-2

-

Molecular Formula: C₉H₇BrO₂

-

Molecular Weight: 227.06 g/mol

Physicochemical Properties: A Data-Driven Overview

While extensive experimental data for this compound is not widely published, a combination of predicted values and observed characteristics provides a solid foundation for its handling and application.

| Property | Value | Source | Notes |

| Appearance | White to off-white solid | Chemical Supplier Data | The solid state at ambient temperature indicates a melting point significantly above 25 °C. |

| Melting Point | Not experimentally reported in public domain. | N/A | A detailed protocol for experimental determination is provided in Section 4. |

| Boiling Point | 272.0 ± 20.0 °C (Predicted) | Chemical Database Prediction[1] | This predicted value suggests that the compound is amenable to purification by vacuum distillation. |

| Density | 1.549 ± 0.06 g/cm³ (Predicted) | Chemical Database Prediction[1] |

Causality Behind Physical Properties: An Expert's Perspective

The physical properties of this compound are a direct consequence of its molecular structure. The planar benzofuran ring system allows for efficient stacking and intermolecular π-π interactions. The presence of the bromine atom, with its significant atomic mass and polarizability, contributes to strong van der Waals forces. Furthermore, the methoxy group can participate in dipole-dipole interactions. These combined intermolecular forces are substantial, requiring significant thermal energy to overcome, which explains its solid state at room temperature and its relatively high predicted boiling point. The purity of the sample is a critical determinant of its melting point; impurities will typically lead to a depression and broadening of the melting point range.

Experimental Determination of Melting Point: A Self-Validating Protocol

Given the absence of a reported experimental melting point, the following protocol is provided for its accurate determination in a laboratory setting. This procedure is designed to be self-validating through the use of a calibrated instrument and proper technique.

Principle

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The protocol described here utilizes a digital melting point apparatus, which allows for controlled heating and precise temperature measurement.

Materials and Equipment

-

This compound (purified sample)

-

Melting point capillaries (open at one end)

-

Digital melting point apparatus (e.g., Mel-Temp® or similar)

-

Spatula

-

Mortar and pestle (optional, for grinding crystals)

-

Thermometer calibration standards (e.g., benzoic acid, caffeine)

Step-by-Step Methodology

-

Sample Preparation:

-

Ensure the this compound sample is pure and completely dry. Purity can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer within the capillary tube.

-

-

Capillary Loading:

-

Tap the open end of a melting point capillary into the powdered sample, forcing a small amount of the solid into the tube.

-

Invert the capillary and tap the sealed end gently on a hard surface to pack the sample into the bottom.

-

The final packed sample height should be 2-3 mm for optimal results.

-

-

Instrument Setup and Calibration:

-

Before analyzing the sample, ensure the melting point apparatus is calibrated using a certified reference standard with a known melting point in a similar range to the expected melting point of the sample.

-

Set the starting temperature on the apparatus to approximately 20 °C below the expected melting point. If the melting point is completely unknown, a preliminary rapid heating can be performed to get a rough estimate.

-

Set the heating rate (ramp rate) to 1-2 °C per minute to ensure thermal equilibrium between the sample and the heating block.

-

-

Melting Point Determination:

-

Insert the loaded capillary into the sample holder of the melting point apparatus.

-

Begin heating and observe the sample through the magnifying lens.

-

Record the temperature at which the first droplet of liquid appears (T1).

-

Continue heating and record the temperature at which the last solid crystal melts (T2).

-

The melting point is reported as the range T1 - T2. For a pure compound, this range should be narrow (typically ≤ 2 °C).

-

Workflow Diagram

Sources

An In-depth Technical Guide to the Solubility of 7-Bromo-5-methoxybenzofuran in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-5-methoxybenzofuran is a substituted benzofuran derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photochemical properties. The successful application of this compound in synthetic chemistry, particularly in cross-coupling reactions, and its formulation into potential therapeutic agents are critically dependent on a thorough understanding of its solubility in various organic solvents. This guide provides a comprehensive analysis of the solubility of this compound, blending theoretical principles with practical experimental methodologies to empower researchers in their laboratory endeavors.

Physicochemical Properties of this compound

| Property | Predicted Value | Source |

| CAS Number | 90484-47-2 | [1][2] |

| Molecular Formula | C₉H₇BrO₂ | [1] |

| Molecular Weight | 227.06 g/mol | [1] |

| Boiling Point | 272.0 ± 20.0 °C | [1] |

| Density | 1.549 ± 0.06 g/cm³ | [1] |

| Appearance | White to off-white solid | [1] |

These properties suggest a relatively non-volatile solid with a significant molecular weight, which will influence its interactions with solvent molecules.

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be soluble in one another.[3][4] The solubility of this compound in a given organic solvent is therefore a function of the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions.

The molecular structure of this compound features:

-

Aromatic Benzofuran Core: This large, planar, and relatively nonpolar ring system contributes to favorable van der Waals interactions with nonpolar and moderately polar solvents.

-

Methoxy Group (-OCH₃): The ether linkage introduces a polar character to the molecule and can act as a hydrogen bond acceptor.

-

Bromo Group (-Br): The bromine atom is an electron-withdrawing group that contributes to the molecule's overall polarity and can participate in halogen bonding.

Given these structural features, this compound is expected to exhibit the following solubility profile:

-

High solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can effectively solvate the polar regions of the molecule.

-

Good solubility in moderately polar solvents like acetone, ethyl acetate, and dichloromethane, which can interact favorably with both the polar and nonpolar aspects of the molecule.

-

Moderate to low solubility in short-chain alcohols like ethanol and methanol. While these solvents are polar and can act as hydrogen bond donors and acceptors, the large nonpolar aromatic core of the solute may limit solubility.

-

Low solubility in nonpolar solvents such as hexane and toluene, as the energy required to overcome the solute-solute interactions in the crystalline lattice may not be sufficiently compensated by the weak van der Waals forces with these solvents.[4]

-

Insoluble in water, a highly polar protic solvent. The large hydrophobic benzofuran ring system will dominate, leading to unfavorable interactions with the highly structured hydrogen-bonding network of water.

Experimental Determination of Solubility

For research and development purposes, particularly in drug development, a precise quantitative determination of solubility is crucial. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[5]

Shake-Flask Method for Thermodynamic Solubility

Principle: An excess of the solid compound is agitated in the solvent of interest for a sufficient period to allow the system to reach equilibrium between the dissolved and undissolved solute. The concentration of the dissolved compound in the resulting saturated solution is then accurately measured.[5]

Detailed Methodology:

-

Preparation: Add an excess amount of crystalline this compound to a known volume of the selected organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The presence of excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Agitate the mixture at a constant temperature for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached. The choice of temperature should be relevant to the intended application (e.g., room temperature or physiological temperature).

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure a clear supernatant.

-

Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant. To bring the concentration within the linear range of the analytical method, perform a precise dilution with an appropriate solvent.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection, or Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7]

-

Calculation: The solubility is calculated by multiplying the measured concentration of the diluted sample by the dilution factor. The experiment should be performed in triplicate to ensure accuracy and reproducibility.

Experimental Workflow for Solubility Determination

Sources

- 1. This compound CAS#: 90484-47-2 [amp.chemicalbook.com]

- 2. This compound | 90484-47-2 [amp.chemicalbook.com]

- 3. chem.ws [chem.ws]

- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. solubility experimental methods.pptx [slideshare.net]

Introduction: The Benzofuran Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Crystal Structure of 7-Bromo-5-methoxybenzofuran Derivatives: Synthesis, Crystallographic Analysis, and Structure-Activity Insights

Benzofuran, a heterocyclic compound comprising fused benzene and furan rings, represents a cornerstone in medicinal chemistry.[1][2] This privileged scaffold is prevalent in a multitude of natural products and synthetically derived molecules that exhibit a vast spectrum of biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties.[1][3][4] The therapeutic potential of a benzofuran derivative is profoundly influenced by the nature and position of its substituents, which modulate its electronic properties, steric profile, and capacity for intermolecular interactions.

The 7-Bromo-5-methoxy substitution pattern is of particular interest to drug development professionals. The methoxy group can serve as a crucial hydrogen bond acceptor, while the bromine atom can participate in halogen bonding—a strong, directional, non-covalent interaction that can enhance binding affinity and selectivity for biological targets.[5] Understanding the precise three-dimensional arrangement of these molecules in the solid state through single-crystal X-ray diffraction is therefore not merely an academic exercise; it provides invaluable, actionable insights into the molecule's behavior, from its physical properties like solubility and stability to its potential interactions with protein active sites.

This guide serves as a comprehensive technical resource for researchers and scientists, detailing the synthetic pathway, crystallographic analysis, and key structural features of this compound derivatives. By elucidating the causality behind experimental choices and grounding claims in authoritative data, we aim to provide a self-validating framework for the structural investigation of this promising class of compounds.

Part 1: Synthesis and Compound Preparation

A prerequisite for any crystallographic study is the synthesis of a highly pure compound. The proposed synthesis of a representative this compound derivative is a multi-step process that requires rigorous purification and characterization at each stage to ensure the final product is suitable for single-crystal growth. The following protocol is adapted from established methodologies for the synthesis of substituted benzofurans.[6][7][8]

Experimental Protocol: Synthesis of 7-Bromo-5-methoxy-2-methylbenzofuran

Rationale: This pathway begins with a commercially available substituted phenol and builds the furan ring via etherification followed by a Claisen rearrangement and cyclization. This approach offers good control over the final substitution pattern.

Step 1: Propargyl Etherification

-

To a solution of 2-bromo-4-methoxyphenol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.5 eq).

-

Stir the suspension at room temperature for 20 minutes.

-

Add propargyl bromide (1.2 eq) dropwise to the mixture.

-

Heat the reaction to 80°C and stir for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature, pour it into ice water, and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the propargyl ether intermediate.

Step 2: Claisen Rearrangement and Cyclization

-

The purified propargyl ether (1.0 eq) is subjected to a cesium fluoride (CsF) mediated Claisen rearrangement.[7] This reaction typically proceeds in a high-boiling solvent like N,N-diethylaniline at elevated temperatures (180-210°C).

-

The reaction facilitates a rearrangement followed by an intramolecular cyclization to form the benzofuran ring.

-

After cooling, the reaction mixture is diluted with a suitable solvent and washed to remove the high-boiling solvent.

-

The organic layer is dried and concentrated. The resulting crude product, 7-Bromo-5-methoxy-2-methylbenzofuran, is purified by column chromatography.

Step 3: Final Characterization

-

NMR Spectroscopy: Confirm the structure using ¹H and ¹³C NMR. The spectra should be consistent with the target molecule, showing characteristic shifts for the aromatic, methoxy, and methyl protons.

-

Mass Spectrometry (MS): Verify the molecular weight of the compound.

-

Purity Analysis: Assess purity using High-Performance Liquid Chromatography (HPLC). A purity level of >98% is essential for successful crystallization.

Part 2: Crystallization and X-ray Diffraction Workflow

The transition from a pure, amorphous powder to a perfectly ordered single crystal is the most critical and often challenging step in structural analysis. The goal is to encourage molecules to slowly self-assemble into a repeating, three-dimensional lattice.

Experimental Protocol: Single Crystal Growth

Rationale: Slow evaporation is a widely used and effective technique for growing high-quality crystals. The choice of solvent is paramount; an ideal solvent (or solvent system) is one in which the compound has moderate solubility, allowing for a gradual increase in concentration as the solvent evaporates. A solvent system of petroleum ether and ethyl acetate has proven effective for other benzofuran derivatives.[3]

-

Dissolve approximately 10-20 mg of the purified this compound derivative in a minimal amount of a suitable solvent system (e.g., 2:1 v/v petroleum ether-ethyl acetate) in a small, clean vial.

-

Gently warm the solution if necessary to ensure complete dissolution.

-

Cover the vial with a cap, and pierce the cap with a needle to allow for very slow evaporation.

-

Place the vial in a vibration-free environment at a constant temperature.

-

Monitor the vial over several days to weeks for the formation of small, well-defined crystals with sharp edges.

Workflow for Crystallographic Analysis

The journey from a physical crystal to a refined 3D structure follows a standardized, multi-stage process. The diagram below outlines this workflow, which ensures data integrity and leads to a trustworthy structural model.

Caption: Workflow from synthesis to final structural model.

Data Collection and Refinement

-

Mounting: A suitable single crystal is carefully mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100-120 K) to minimize thermal motion. X-ray diffraction data are collected using a diffractometer, commonly with MoKα radiation (λ = 0.71073 Å).[9][10]

-

Structure Solution: The collected diffraction intensities are processed to generate a set of structure factors. The initial atomic positions are determined using direct methods or Patterson methods, often with software like SHELXS.[10]

-

Structure Refinement: The atomic model is refined against the experimental data using full-matrix least-squares methods (e.g., with SHELXL).[10] Non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.[3]

Part 3: Analysis of the Crystal Structure

While crystallographic data for the exact this compound core is not publicly available, we can infer its key structural characteristics based on extensive studies of analogous substituted benzofurans.[3][9][11][12]

Molecular Geometry and Conformation

The benzofuran ring system itself is expected to be highly planar, a common feature of fused aromatic systems.[9][11] The substituents, however, will influence the local geometry. The C-Br and C-O bond lengths and angles will be consistent with standard values. The methoxy group may exhibit slight rotation around the C(aryl)-O bond to minimize steric hindrance with adjacent atoms.

Supramolecular Assembly: The Role of Non-Covalent Interactions

The true power of crystallographic analysis lies in revealing how individual molecules pack together in the solid state. This packing is dictated by a network of intermolecular interactions that are critical for molecular recognition and biological activity.

-

Halogen Bonding: The bromine atom at the 7-position is a key feature. As a halogen bond donor, it can engage in directional interactions with nucleophilic atoms (like oxygen or nitrogen) on neighboring molecules. This Br···O interaction is a powerful tool in crystal engineering and drug design, contributing significantly to binding affinity.[5]

-

Hydrogen Bonding: While lacking strong hydrogen bond donors, the molecule can participate in weak C-H···O hydrogen bonds. The oxygen atom of the methoxy group and the furan oxygen are potential acceptors, forming a network of interactions that stabilize the crystal lattice.[3]

-

π–π Stacking: The planar aromatic benzofuran core is highly conducive to π–π stacking interactions. In many benzofuran crystal structures, molecules arrange in parallel or offset stacks, with centroid-to-centroid distances typically in the range of 3.6-3.9 Å.[9][12] These interactions are fundamental to the stability of the crystal.

Representative Crystallographic Data

The following table summarizes typical crystallographic parameters observed for substituted benzofuran derivatives, providing a benchmark for what to expect from an analysis of a 7-Bromo-5-methoxy derivative.

| Parameter | Representative Value | Source(s) |

| Chemical Formula | C₁₁H₁₀O₂ | [9][10] |

| Formula Weight | 174.19 g/mol | [9][10] |

| Crystal System | Monoclinic or Triclinic | [3][9] |

| Space Group | P2₁/c or P-1 | [3][9] |

| a (Å) | 7.1869 (3) - 9.268 (13) | [3][9] |

| b (Å) | 11.671 (15) - 18.0636 (10) | [3][9] |

| c (Å) | 13.1656 (7) - 15.414 (2) | [3][9] |

| α (°) ** | 75.185 (5) - 90 | [3] |

| β (°) | 72.683 (5) - 96.763 (3) | [3][9] |

| γ (°) | 71.301 (5) - 90 | [3] |

| Volume (ų) ** | 1483.8 (3) - 1697.28 (15) | [3][9] |

| Z (Molecules/unit cell) | 4 or 8 (with Z'=2) | [3][9] |

| Final R indices [I>2σ(I)] | R1 = 0.0414 - 0.0517 | [3][9] |

Part 4: Structure-Activity Relationship (SAR) Insights

The detailed three-dimensional structure obtained from X-ray crystallography is directly applicable to drug design and optimization.

-

Target Binding: The positions of the key functional groups—the bromine atom and the methoxy group—are precisely defined. This information can be used to build pharmacophore models or to perform molecular docking studies, predicting how the molecule will fit into the active site of a target protein. The bromine's potential for halogen bonding and the methoxy's role as a hydrogen bond acceptor are critical parameters for these models.

-

Enhanced Potency: The addition of halogen atoms to a benzofuran core has been consistently shown to increase anticancer activity.[5] A crystal structure provides the empirical data to rationalize this enhancement, showing how the halogen contributes to specific, stabilizing interactions that can improve binding affinity.

-

Physicochemical Properties: Crystal packing and intermolecular forces influence the material's bulk properties. A tightly packed crystal stabilized by strong interactions will generally have a higher melting point and lower solubility than a less densely packed one. Understanding these forces allows for the rational design of derivatives with improved pharmaceutical properties.

Conclusion

The crystallographic analysis of this compound derivatives is a powerful tool for advancing drug discovery. It provides an unambiguous determination of the molecular structure and, more importantly, reveals the subtle interplay of non-covalent forces—halogen bonds, hydrogen bonds, and π–π stacking—that govern its solid-state architecture. This structural blueprint is indispensable for understanding structure-activity relationships, guiding the design of more potent and selective therapeutic agents, and optimizing the physicochemical properties of lead compounds. The methodologies and insights presented in this guide offer a robust framework for researchers seeking to unlock the full potential of the benzofuran scaffold.

References

-

Lu, Y. Z., Jiang, G. Q., Xiao-Qin, & Zhang, Q. J. (2012). Synthesis and Crystal Structure of Benzofuran Derivative. Asian Journal of Chemistry, 24(8), 3436-3438. [Link]

-

Palmer, R. A., Spencer, J., Mendham, A. P., Chowdhry, B. Z., Lisgarten, D. R., Trost, B. M., Cramer, N., Male, L., & Coles, S. J. (2014). X-Ray Crystallographic Structure of 3-(Propan-2-Ylidene) Benzofuran-2(3H)-One. Journal of Pharmaceutical and Chemical Research, 1(3), 43-49. [Link]

-

SciSpace. (2014). X-ray crystallographic structure of 3-(Propan-2-ylidene) benzofuran-2(3H)-one. Journal of Pharmaceutical and Chemical Research. [Link]

-

Khan, I., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

-

ResearchGate. (2014). X-ray Crystallographic Structure of 3-(Propan-2-ylidene) benzofuran-2(3H)-one. [Link]

-

Al-Warhi, T., et al. (2023). Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. Molecules, 28(16), 6049. [Link]

-

ResearchGate. (2023). Characterization of Benzofuran Derivatives: Crystal Structure, DFT Analysis and Antitumor Activity. [Link]

-

Al-Ostath, A., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Pharmaceuticals, 16(5), 738. [Link]

-

Stanczak, A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1592. [Link]

-

ResearchGate. (2018). Molecular structure of benzofuran 4ed determined by single crystal X-ray diffraction. [Link]

-

Padroni, G., et al. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 26(11), 3326. [Link]

-

Al-Hussain, S. A., & Ali, M. R. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

-

ChemSynthesis. 2,5-dibromo-7-methoxy-1-benzofuran. [Link]

-

Al-Hussain, S. A., & Ali, M. R. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central. [Link]

- Google Patents. (2014). Preparation method of 7-bromobenzofuran. CN103724305A.

-

ResearchGate. (2024). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2015). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. JOCPR, 7(3), 651-660. [Link]

-

Organic Chemistry Portal. Synthesis of Benzofurans. [Link]

-

ResearchGate. (2000). Crystal structure of 2-(3,4-dimethoxyphenyI)-3-hydroxymethyl-7-methoxybenzo[b]furan, C18H18O5. [Link]

-

Pop-Fiedler, S., et al. (2013). 5-Bromo-3-cyclohexylsulfinyl-2,7-dimethyl-1-benzofuran. Acta Crystallographica Section E, 69(Pt 12), o1809. [Link]

-

University of Johannesburg Content. (2024). Synthesis, structural characterization, and quantum chemical study of the 7-acetyl-5-nitrobenzofurans as anticancer agents. [Link]

-

PubChem. 4-Bromo-5-methoxy-7-methyl-benzofuran. [Link]

Sources

- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. asianpubs.org [asianpubs.org]

- 4. researchgate.net [researchgate.net]

- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN103724305A - Preparation method of 7-bromobenzofuran - Google Patents [patents.google.com]

- 7. jocpr.com [jocpr.com]

- 8. Benzofuran synthesis [organic-chemistry.org]

- 9. pubs.vensel.org [pubs.vensel.org]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. 5-Bromo-3-cyclohexylsulfinyl-2,7-dimethyl-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]

The Halogenated Benzofuran Nucleus: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzofuran moiety, a heterocyclic scaffold composed of a fused benzene and furan ring, is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active natural products and synthetic therapeutic agents. The strategic introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the benzofuran core has emerged as a powerful strategy to modulate and enhance its pharmacological profile. This guide provides a comprehensive technical overview of the diverse biological activities of halogenated benzofuran compounds, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. We will delve into the intricate mechanisms of action, explore critical structure-activity relationships, and provide detailed, field-proven experimental protocols for the evaluation of these compelling molecules, offering a vital resource for researchers engaged in the discovery and development of novel therapeutics.

Introduction: The Strategic Advantage of Halogenation in Benzofuran Chemistry

Benzofuran derivatives have long captured the attention of medicinal chemists due to their wide-ranging therapeutic potential.[1][2] The incorporation of halogens into these structures is not a trivial modification; it leverages the unique physicochemical properties of these elements to significantly influence a compound's biological activity. Halogenation can impact a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins through the formation of halogen bonds—an attractive interaction between an electrophilic halogen and a nucleophilic site.[3] This strategic functionalization has consistently led to the discovery of potent and selective biological agents.[3] This guide will explore the multifaceted biological landscape of halogenated benzofurans, providing both foundational knowledge and practical methodologies for their investigation.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Halogenated benzofuran derivatives have demonstrated significant promise as anticancer agents, exhibiting cytotoxic and antiproliferative effects against a range of cancer cell lines.[3] The presence of halogens often enhances their potency, and the position of the halogen on the benzofuran ring is a critical determinant of its biological activity.[3]

Mechanism of Action: Inducing Apoptosis and Disrupting Key Signaling Pathways

A primary mechanism by which halogenated benzofurans exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Many of these compounds have been shown to interfere with critical signaling pathways that regulate cell survival and proliferation, most notably the PI3K/Akt and NF-κB pathways.

The PI3K/Akt signaling pathway is a crucial regulator of cell survival.[4] Its aberrant activation is a common feature in many cancers, leading to the inhibition of apoptosis and promotion of cell growth.[5] Halogenated benzofurans can modulate this pathway, leading to the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic caspases.[1][5]

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway plays a pivotal role in inflammation and cancer, controlling the expression of genes involved in cell survival, proliferation, and angiogenesis.[3][6] Dysregulation of this pathway is a hallmark of many malignancies.[7] Certain halogenated benzofurans have been shown to inhibit NF-κB activation, thereby sensitizing cancer cells to apoptosis.[8]

Caption: PI3K/Akt Signaling Pathway and the inhibitory action of halogenated benzofurans.

Structure-Activity Relationship (SAR) Insights

The anticancer efficacy of halogenated benzofurans is intricately linked to their chemical structure:

-

Type of Halogen: Bromine and chlorine atoms, in particular, have been shown to significantly increase cytotoxic activities.[3] This is likely due to their ability to form effective halogen bonds, enhancing binding affinity to target molecules.[3]

-

Position of Halogen: The location of the halogen substituent on the benzofuran scaffold is crucial. For instance, a bromine atom attached to a methyl group at the 3-position of the benzofuran ring has demonstrated remarkable cytotoxic activity against leukemia cells.[3]

-

Substitution Pattern: Halogen substitutions at the para position of the benzofuran are often associated with increased potency due to favorable hydrophobic interactions.[3]

Table 1: Anticancer Activity of Selected Halogenated Benzofuran Derivatives

| Compound | Halogen | Position of Halogen | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | Bromine | 3-bromomethyl | K562 (Leukemia) | 5 | [3] |

| HL60 (Leukemia) | 0.1 | [3] | |||

| 2 | Fluorine | 4-position of 2-benzofuranyl | Not Specified | 0.43 | [3] |

| 3 | Bromine | 5-bromo | HCT116 (Colon) | 3.27 |

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[9][10]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan product.[7] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[7]

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture adherent cancer cells (e.g., HeLa, MCF-7) in a T-75 flask to approximately 80-90% confluency.

-

Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.

-

Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[7]

-

-

Compound Treatment:

-

Prepare a stock solution of the halogenated benzofuran compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.

-

Incubate the plate for 24, 48, or 72 hours.[7]

-

-

MTT Incubation:

-

Solubilization of Formazan:

-

Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[7]

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[7]

-

Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[11]

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Caption: Workflow for the Broth Microdilution MIC Assay.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions. Halogenated benzofurans have demonstrated potent anti-inflammatory properties, positioning them as attractive candidates for the development of novel anti-inflammatory drugs.

Mechanism of Action: Targeting Pro-inflammatory Mediators

The anti-inflammatory effects of halogenated benzofurans are often mediated through the inhibition of key inflammatory pathways and the suppression of pro-inflammatory mediators. A central player in this process is the NF-κB signaling pathway . [3]As mentioned earlier, this pathway controls the expression of numerous pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6), chemokines, and adhesion molecules. [6]By inhibiting NF-κB activation, halogenated benzofurans can effectively dampen the inflammatory response. [8]

Caption: The NF-κB signaling pathway and its inhibition by halogenated benzofurans.

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory activity of halogenated benzofurans is influenced by their structural features:

-

Fluorine and Bromine: The presence of fluorine and bromine atoms has been shown to enhance anti-inflammatory effects.

-

Hydroxyl and Carboxyl Groups: The inclusion of hydroxyl and/or carboxyl groups can further augment the anti-inflammatory properties of these compounds.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used and well-established in vivo assay for screening the acute anti-inflammatory activity of new compounds. [13][14] Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat's hind paw induces a localized inflammatory response characterized by edema (swelling). [13]The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential. [14] Step-by-Step Methodology:

-

Animal Acclimatization and Grouping:

-

Use healthy adult Wistar or Sprague-Dawley rats (150-200 g).

-

Acclimatize the animals for at least one week before the experiment.

-

Divide the animals into groups (n=6-8 per group):

-

Control group (vehicle only)

-

Standard drug group (e.g., Indomethacin, 10 mg/kg)

-

Test groups (different doses of the halogenated benzofuran compound)

-

-

-

Compound Administration:

-

Administer the test compound and the standard drug orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the carrageenan injection. [13]The vehicle (e.g., 0.5% carboxymethyl cellulose) is administered to the control group.

-

-

Induction of Edema:

-

Inject 0.1 mL of a 1% w/v suspension of carrageenan in sterile saline into the subplantar region of the right hind paw of each rat. [12]

-

-

Measurement of Paw Volume:

-

Measure the volume of the injected paw immediately after the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer. [12] Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where:

-

-

Vc = Mean increase in paw volume in the control group

-

Vt = Mean increase in paw volume in the treated group

Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.

Neuroprotective Activity: A Frontier in Neurological Drug Discovery

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, represent a significant and growing healthcare challenge. Benzofuran derivatives have shown promise as neuroprotective agents, and the introduction of halogens can further enhance this activity. [15][16]

Mechanism of Action: Combating Neuroinflammation and Oxidative Stress

The neuroprotective mechanisms of halogenated benzofurans are often linked to their ability to mitigate key pathological processes in neurodegeneration:

-

Antioxidant Effects: Oxidative stress is a major contributor to neuronal damage. Some halogenated benzofurans possess antioxidant properties, scavenging free radicals and protecting neurons from oxidative injury. [17]* Anti-inflammatory Effects: Neuroinflammation plays a crucial role in the progression of neurodegenerative diseases. By inhibiting pro-inflammatory pathways like NF-κB, these compounds can reduce neuroinflammation and its detrimental effects. [16]* Inhibition of Key Enzymes: Certain halogenated benzofurans can inhibit enzymes like monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), which are important targets in the treatment of Parkinson's and Alzheimer's diseases, respectively. [16]* Modulation of Apoptotic Pathways: These compounds can also protect neurons by modulating apoptotic pathways, for example, by increasing the expression of the anti-apoptotic protein Bcl-2 and decreasing the expression of the pro-apoptotic protein Bax. [16]

Structure-Activity Relationship (SAR) Insights

While the SAR for neuroprotective halogenated benzofurans is an emerging area, some initial findings suggest:

-